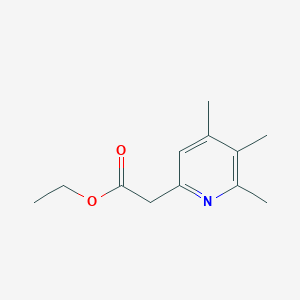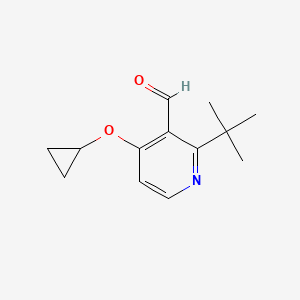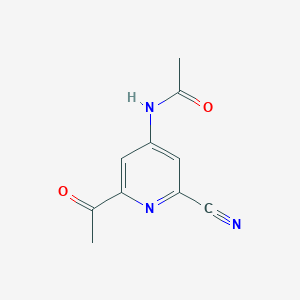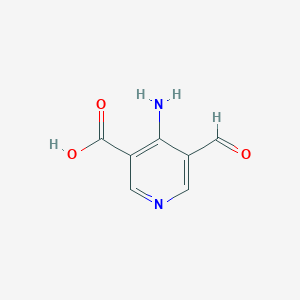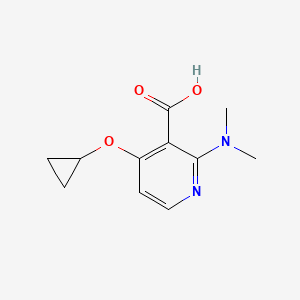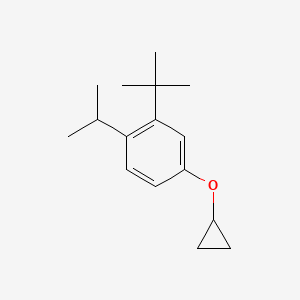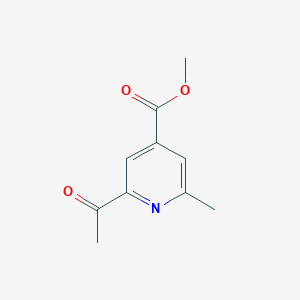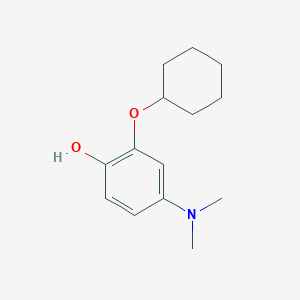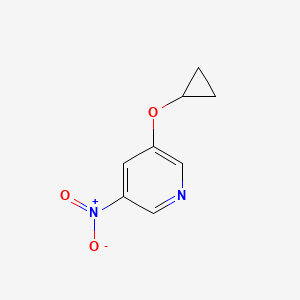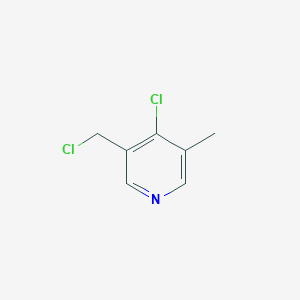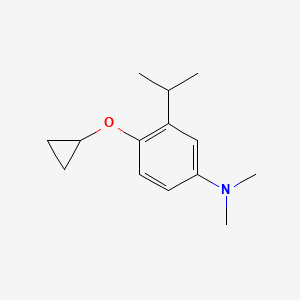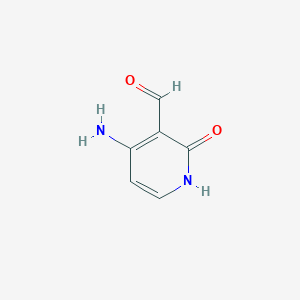
4-Amino-2-oxo-1,2-dihydropyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-hydroxynicotinaldehyde is an organic compound with the molecular formula C6H6N2O2 It is a derivative of nicotinaldehyde, featuring an amino group at the 4-position and a hydroxyl group at the 2-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-hydroxynicotinaldehyde can be achieved through several methods. One common approach involves the nitration of 2-hydroxynicotinaldehyde, followed by reduction to introduce the amino group. The reaction conditions typically involve the use of nitric acid for nitration and a reducing agent such as hydrogen gas in the presence of a catalyst for the reduction step.
Industrial Production Methods
Industrial production of 4-amino-2-hydroxynicotinaldehyde may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 4-Amino-2-hydroxynicotinic acid
Reduction: 4-Amino-2-hydroxy-3-pyridinemethanol
Substitution: Depending on the nucleophile used, various substituted derivatives of 4-amino-2-hydroxynicotinaldehyde
Aplicaciones Científicas De Investigación
4-Amino-2-hydroxynicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 4-amino-2-hydroxynicotinaldehyde involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxynicotinaldehyde: Lacks the amino group at the 4-position, making it less versatile in certain chemical reactions.
4-Amino-2-methoxynicotinaldehyde: Similar structure but with a methoxy group instead of a hydroxyl group, which can affect its reactivity and biological activity.
4-Amino-3-hydroxynicotinaldehyde: The position of the hydroxyl group is different, leading to variations in chemical and biological properties.
Uniqueness
4-Amino-2-hydroxynicotinaldehyde is unique due to the presence of both amino and hydroxyl groups on the pyridine ring. This combination of functional groups provides a unique set of chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
1289264-38-5 |
|---|---|
Fórmula molecular |
C6H6N2O2 |
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
4-amino-2-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c7-5-1-2-8-6(10)4(5)3-9/h1-3H,(H3,7,8,10) |
Clave InChI |
VNFJFBLFMIMDBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)C(=C1N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


